1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ester group to an alcohol.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used in the study of these activities.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The phenylthio group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects . The ethyl ester group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester can be compared with other similar compounds, such as:
1H-Indole-2-carboxylic acid, ethyl ester: Lacks the phenylthio group, which may result in different biological activities and chemical reactivity.
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: Contains a chloro group instead of a phenylthio group, leading to variations in its chemical properties and applications.
The presence of the phenylthio group in this compound makes it unique, potentially offering enhanced biological activity and chemical versatility compared to its analogs.
Properties
CAS No. |
106184-17-2 |
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Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
ethyl 3-phenylsulfanyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15NO2S/c1-2-20-17(19)15-16(21-12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-15/h3-11,18H,2H2,1H3 |
InChI Key |
QLGKDEPKENNHHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3 |
Origin of Product |
United States |
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